N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S2 and its molecular weight is 411.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Properties
- A study focusing on the synthesis of novel compounds including derivatives similar to N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide revealed their potential as anti-inflammatory and analgesic agents. These derivatives were synthesized from compounds like visnaginone and khellinone and showed significant inhibitory activity on COX-2, with analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activity
- Research has also indicated that similar derivatives exhibit antimicrobial and antifungal properties. For instance, certain compounds demonstrated activity against Gram-negative bacteria and Candida albicans, showcasing their potential in combating bacterial and fungal infections (Alhameed et al., 2019).
Cytotoxicity and Anticancer Potential
- Some derivatives have been evaluated for their cytotoxic activity against cancer cell lines. For example, studies have shown that these compounds can exhibit cytotoxic activities comparable to known anticancer drugs, suggesting their potential use in cancer therapy (Hassan et al., 2014).
Radioiodination and Biodistribution
- The biodistribution of derivatives like N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has been studied in tumor-bearing mice, indicating potential applications in targeted radiopharmaceuticals for cancer diagnosis and therapy (Al-Salahi et al., 2018).
Safety And Hazards
The safety and hazards associated with a specific quinazolinone derivative would depend on its exact molecular structure and its biological activity. It’s important to handle all chemical compounds with appropriate safety measures.
Future Directions
Quinazolinones continue to be an area of interest due to their diverse pharmacological activities. Future research may focus on designing new quinazolinone-based compounds as potential drugs with anticancer potency, among other applications1.
Please note that this information is general and may not apply directly to “N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide”. For specific information about this compound, further research would be needed.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-11-3-8-15-14(9-11)18(24)22-17-16(28-20(27)23(15)17)19(25)21-10-12-4-6-13(26-2)7-5-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFVNKOOMGRON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=C(C=C4)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide |
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